REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[F:7][c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:17][cH:18]1.[O-:19][C:20]([c:21]1[cH:22][cH:23][c:24]([F:25])[cH:26][cH:27]1)=[O:28].[OH2:29]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(N2CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |